molecular formula C11H17N3O4S B11291835 2-hydroxy-6-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]pyrimidin-4(3H)-one

2-hydroxy-6-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]pyrimidin-4(3H)-one

Cat. No.: B11291835
M. Wt: 287.34 g/mol
InChI Key: DUDKQFIEKJQHFO-UHFFFAOYSA-N
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Description

2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dihydropyrimidinone core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable aldehyde with a urea derivative under acidic conditions to form the dihydropyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sulfonyl chlorides, piperidine derivatives

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of tetrahydropyrimidinone derivatives

    Substitution: Formation of various substituted sulfonyl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydropyrimidinone core and piperidine sulfonyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

6-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H17N3O4S/c1-7-3-5-14(6-4-7)19(17,18)9-8(2)12-11(16)13-10(9)15/h7H,3-6H2,1-2H3,(H2,12,13,15,16)

InChI Key

DUDKQFIEKJQHFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(NC(=O)NC2=O)C

Origin of Product

United States

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